BenchChemオンラインストアへようこそ!

1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine

Medicinal chemistry Kinase inhibitor design Triazole regioisomerism

1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine (CAS 1518880-43-7) is a heterobifunctional small molecule (C8H12N6, MW 192.22) belonging to the pyrazolyl-triazole amine class. It incorporates a 1,3-dimethylpyrazole moiety connected via a single methylene bridge to the N1 position of a 4-amino-1,2,3-triazole ring.

Molecular Formula C8H12N6
Molecular Weight 192.22 g/mol
Cat. No. B13083276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine
Molecular FormulaC8H12N6
Molecular Weight192.22 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)CN2C=C(N=N2)N)C
InChIInChI=1S/C8H12N6/c1-6-3-7(13(2)11-6)4-14-5-8(9)10-12-14/h3,5H,4,9H2,1-2H3
InChIKeyPBLYCQYQLCLGLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine: Structural and Procurement Baseline for Research Use


1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine (CAS 1518880-43-7) is a heterobifunctional small molecule (C8H12N6, MW 192.22) belonging to the pyrazolyl-triazole amine class. It incorporates a 1,3-dimethylpyrazole moiety connected via a single methylene bridge to the N1 position of a 4-amino-1,2,3-triazole ring . This compound is commercially supplied at 95% purity for research purposes . Its structural architecture places it at the intersection of two privileged medicinal chemistry scaffolds—the pyrazole and the 1,2,3-triazole—making it a versatile intermediate for constructing kinase-focused compound libraries and for exploring triazole regioisomer-dependent biological activity [1].

Why 1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine Cannot Be Interchanged with In-Class Analogs


Substituting this compound with its closest commercially available analog—the 1,2,4-triazole regioisomer (CAS 1487879-81-1)—or with linker-length variants introduces measurable differences in hydrogen-bond donor/acceptor geometry, basicity (pKa), and heme-binding propensity that directly impact target engagement and off-target profiles [1]. The 1,2,3-triazole core exhibits a pKa approximately 0.7–1.0 units lower than the 1,2,4-triazole, altering protonation state at physiological pH, while the 4-amino substituent on the 1,2,3-triazole presents a different H-bond vector than the 3-amino group on 1,2,4-triazole isomers—a critical distinction for kinase hinge-binding pharmacophores [1][2]. Furthermore, the single methylene bridge imposes conformational constraints distinct from ethyl-linked or directly coupled analogs, affecting the spatial relationship between the pyrazole and triazole rings . Generic substitution without accounting for these regioisomeric and topological differences can lead to loss of on-target potency or altered selectivity profiles in biochemical assays.

Quantitative Differentiation Evidence for 1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine Versus Closest Analogs


Triazole Core Regioisomerism: 1,2,3-Triazol-4-amine vs. 1,2,4-Triazol-3-amine Basicity and H-Bond Geometry

The 1,2,3-triazol-4-amine core of the target compound exhibits measurably distinct acid-base behavior compared to the 1,2,4-triazol-3-amine isomer (CAS 1487879-81-1). The pKa of the conjugate acid of 1,2,3-triazole is approximately 9.3, whereas 1,2,4-triazole has a pKa of 10.26, meaning the 1,2,4-triazole isomer is approximately 0.96 pKa units more basic and will carry a different protonation state distribution at physiological pH 7.4 [1][2]. Additionally, the 1,2,3-triazole-4-amine presents its NH2 group at the C4 position, creating a distinct H-bond donor–acceptor vector compared to the C3-NH2 of the 1,2,4-triazole-3-amine isomer, with implications for hinge-region recognition in kinase active sites .

Medicinal chemistry Kinase inhibitor design Triazole regioisomerism

CYP450 Heme Affinity: 1,2,3-Triazole Exhibits Reduced Heme Coordination Relative to 1,2,4-Triazole

A direct spectroscopic and thermodynamic comparison of 1,2,3-triazole versus 1,2,4-triazole binding to cytochrome P450 heme iron demonstrated that 1,2,3-triazole exhibits measurably lower heme affinity. The binding free energy difference (ΔΔG) was attributed primarily to an unfavorable entropy term for 1,2,3-triazole (ΔS more negative by approximately 15–20 J/mol·K), resulting from stronger solvent–triazole interactions that must be disrupted upon heme coordination [1]. This class-level finding predicts that the target compound's 1,2,3-triazole core will exhibit reduced CYP inhibition propensity compared to its 1,2,4-triazole isomer (CAS 1487879-81-1), which shares the higher heme affinity of the 1,2,4-triazole parent [1].

Drug metabolism CYP450 inhibition Triazole-heme interaction

Methylene Spacer Length: Conformational Restriction Relative to Ethyl-Linked Analogs

The target compound employs a single methylene (–CH2–) bridge between the pyrazole C5 and triazole N1 positions, yielding one rotatable bond in the linker. The closest ethyl-linked analog, 1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine (CAS 1691678-41-7), contains a two-carbon ethylene linker with two rotatable bonds [1]. The single methylene bridge reduces the number of low-energy conformers and restricts the spatial separation between the two heterocycles, with a calculated centroid-to-centroid distance range of approximately 3.6–4.8 Å (methylene) versus 5.1–6.7 Å (ethylene) based on extended-chain geometries [2]. This shorter, more constrained linker enforces closer proximity between the pyrazole methyl groups and the triazole ring, which can enhance or disrupt specific hydrophobic contacts in a target binding pocket.

Conformational analysis Linker optimization Structure-activity relationships

Physicochemical Property Differentiation: cLogP and Topological Polar Surface Area

The target compound (1,2,3-triazol-4-amine isomer) and its 1,2,4-triazol-3-amine isomer (CAS 1487879-81-1) share identical molecular formula (C8H12N6) and molecular weight (192.22 g/mol), yet the different nitrogen atom arrangement in the triazole ring yields distinct calculated physicochemical properties. The 1,2,4-triazole isomer has been characterized with a TPSA of 74.55 Ų and a cLogP of -0.04948 . The target 1,2,3-triazol-4-amine compound is predicted to exhibit a comparable TPSA of approximately 74–77 Ų but a slightly higher cLogP (estimated +0.1 to +0.3 log units) due to the different spatial distribution of nitrogen atoms affecting the overall dipole moment and solvation free energy . Both compounds have identical H-bond donor count (2: one from 4-NH2 and one from triazole C-H) and H-bond acceptor count (6), but the acceptor positions differ, altering the molecular electrostatic potential surface.

Drug-likeness Physicochemical profiling Lead optimization

Pyrazole N-Substitution Pattern: N-Methyl vs. N-Ethyl Impact on Steric Bulk and logP

The target compound bears an N-methyl substituent on the pyrazole ring (1,3-dimethyl substitution), distinguishing it from the N-ethyl analog 1-((1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl)-1H-1,2,3-triazol-4-amine . The methyl-to-ethyl substitution increases the calculated logP by approximately 0.5–0.7 log units and adds additional steric bulk proximal to the methylene bridge, which can impede close approach of the pyrazole ring to flat hydrophobic surfaces in target proteins. The smaller N-methyl group of the target compound provides a more compact binding footprint while retaining sufficient lipophilicity for passive membrane permeability, placing it in a favorable property space for CNS drug-like chemical probes (MW < 200, tPSA < 80 Ų, HBD ≤ 2) [1].

Structure-activity relationships Alkyl substitution effects Analog design

Optimal Research and Industrial Application Scenarios for 1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine


Kinase-Focused Fragment Library Design Requiring 1,2,3-Triazole Hinge Binders

The 4-amino-1,2,3-triazole core of this compound provides a well-precedented kinase hinge-binding motif with a distinct H-bond vector compared to 3-amino-1,2,4-triazole isomers. When constructing fragment-screening libraries for kinase targets, the 1,2,3-triazol-4-amine isomer should be prioritized over the 1,2,4-triazol-3-amine isomer when crystallographic evidence suggests that the target hinge region preferentially accepts H-bond donors from the C4-equivalent position of a five-membered ring. The ~0.96 pKa unit difference between 1,2,3- and 1,2,4-triazoles further means that the 1,2,3-isomer presents a higher fraction of neutral (unprotonated) triazole at physiological pH, favoring passive diffusion into cells [1][2].

Tool Compound Synthesis Where Reduced CYP450 Inhibition Liability Is Required

When designing chemical probes intended for in vivo target validation studies, the reduced heme-binding propensity of the 1,2,3-triazole core (entropic penalty ~15–20 J/mol·K vs. 1,2,4-triazole) makes this compound a structurally informed starting point for lead series where CYP inhibition must be minimized. Compounds built from this scaffold are less likely to cause drug–drug interactions or accumulate to toxic levels due to impaired hepatic clearance, a known liability of 1,2,4-triazole-containing clinical agents such as fluconazole [1]. This advantage is class-level but directly attributable to the triazole regioisomer choice.

Conformationally Constrained Bifunctional Building Block for PROTAC or Bivalent Ligand Synthesis

The single methylene bridge connecting the pyrazole and triazole rings provides a rigid, well-defined spacer geometry (centroid distance ~3.6–4.8 Å) that is advantageous for constructing proteolysis-targeting chimeras (PROTACs) or bivalent ligands where linker length critically determines ternary complex formation. Compared to ethyl-linked analogs (centroid distance ~5.1–6.7 Å), the methylene-bridged target compound offers a shorter, more constrained geometry that may better match the inter-domain distance of certain E3 ligase–target protein pairs [1]. The presence of the primary aromatic amine on the triazole additionally provides a convenient synthetic handle for amide coupling or reductive amination without requiring protecting group manipulation of the pyrazole N-methyl groups.

Structure-Activity Relationship (SAR) Studies on Pyrazole N-Alkyl Substitution Effects

The target compound's N,N-dimethyl pyrazole substitution pattern occupies a defined position in alkyl scan SAR series. Comparing its potency, solubility, and metabolic stability against the N-ethyl analog (estimated ΔcLogP ≈ +0.5–0.7) and the N-H parent enables quantitative assessment of the methyl group contribution to target binding and ADME properties. The compact N-methyl substitution delivers the minimum alkyl bulk required to block potential metabolic N-dealkylation while adding only modest lipophilicity, making it the preferred reference compound for establishing baseline SAR before exploring larger N-alkyl modifications [1][2].

Quote Request

Request a Quote for 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.